1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone -

1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone

Catalog Number: EVT-3982824
CAS Number:
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting from commercially available 3,4-dimethoxyphenethylamine, a Pictet-Spengler reaction with acetaldehyde could be employed to construct the tetrahydroisoquinoline ring system, yielding 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. []
  • Subsequent N-acylation with phenylacetyl chloride in the presence of a suitable base could afford the target compound, 6,7-dimethoxy-1-methyl-2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline. []
Molecular Structure Analysis
  • The tetrahydroisoquinoline ring system likely adopts a half-chair conformation, as observed in similar compounds. [, , , , , , , , ]
Chemical Reactions Analysis
  • Oxidation: The nitrogen atom in the tetrahydroisoquinoline ring can undergo oxidation to form an N-oxide derivative. []
Mechanism of Action
  • Interaction with neurotransmitter systems: The presence of the tetrahydroisoquinoline core and the phenylacetyl group suggests potential interactions with dopamine, serotonin, or adrenergic receptors, which are known targets for various therapeutic applications. [, , , , , ]
  • Inhibition of enzymes: Tetrahydroisoquinolines have been shown to inhibit enzymes such as catechol-O-methyltransferase (COMT) and deoxyribonuclease I (DNase I). [, ] The target compound may exhibit similar inhibitory activities, potentially influencing cellular processes and signaling pathways.
Applications
  • Medicinal chemistry: This compound could serve as a lead compound for developing novel therapeutics targeting various diseases.
    • Cardiovascular diseases: Some tetrahydroisoquinolines display calcium antagonist activity, making them relevant for research on hypertension and arrhythmias. [, ]
    • Neurological disorders: Given their potential to interact with neurotransmitter systems, they could be investigated for treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions. [, ]
    • Cancer: Certain tetrahydroisoquinoline derivatives have shown anticancer activity, highlighting their potential as leads for developing new chemotherapeutics. []

1-(p-Chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a synthetic isoquinoline analgesic, investigated for its addiction liability in comparison to opioids like morphine and codeine []. While exhibiting some opiate-like properties, its water insolubility and tissue irritant properties limited its clinical potential [].

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Compound Description: This compound serves as a crucial building block in synthesizing various chiral tetrahydroisoquinoline derivatives [].

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This chiral tetrahydroisoquinoline derivative is synthesized enantiospecifically from halostachine [, ]. The stereochemistry of this synthesis is highly controlled, highlighting the importance of chirality in these compounds [, ].

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound was used in electrochemical oxidation studies aiming to synthesize biphenyl derivatives through aryl-aryl coupling []. The study provided insights into the reactivity of the tetrahydroisoquinoline system [].

1-(α-Naphthylmethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Compound Description: This compound, code-named 86040, is a novel calcium antagonist with two enantiomers, highlighting the importance of stereochemistry in its biological activity []. The separation and quantification of its enantiomers are crucial for pharmacological investigations [].

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound displays sedative-anxiolytic properties in animal models at specific dosages []. This finding emphasizes the potential therapeutic applications of tetrahydroisoquinoline derivatives for central nervous system disorders [].

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor under development for treating stable angina and atrial fibrillation [, , , , ]. Its hepatic uptake and excretion mechanisms have been extensively studied, revealing the roles of transporters like OATP1B1 and MDR1 [, , , , ].

2-(1,4-Benzodioxan-2-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: These derivatives were synthesized and investigated for their alpha-adrenolytic activities, including effects on platelet aggregation and inhibition of alpha-adrenoceptors []. This research highlights the potential of these compounds for cardiovascular therapies [].

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Anticonvulsants

Compound Description: This series of compounds, including 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d), exhibit anticonvulsant activity in animal models of epilepsy []. This finding emphasizes the potential therapeutic value of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines for treating seizure disorders [].

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This complex tetrahydroisoquinoline derivative demonstrates antibacterial activity against a range of Gram-positive and Gram-negative bacteria []. Its crystal structure and DFT studies provide insights into its molecular geometry and potential mechanism of action [].

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound serves as a synthetic intermediate in the exploration of novel biologically active compounds. The described synthesis utilizes a cyclization reaction under acidic conditions, showcasing common synthetic strategies in this chemical space [].

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This series of derivatives, including both amide and ester analogs, were synthesized to investigate their potential as multidrug resistance reversers [, ]. They displayed activity against P-glycoprotein (P-gp) and varying selectivity towards other ABC transporters, demonstrating their potential in overcoming drug resistance in cancer treatment [, ].

(1S,RS)-6,7-Dimethoxy-N-methyl-1-(p-tolylsulfinylmethyl)-1-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound serves as a chiral intermediate in the synthesis of enantiomerically pure alkaloids. The determination of its crystal structure allowed the establishment of its absolute configuration, demonstrating the importance of stereochemistry in these molecules [].

2-(2-Hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound exemplifies the structural diversity of tetrahydroisoquinoline alkaloids. Its crystal structure revealed interesting features of pseudosymmetry and provided insights into the conformation and intramolecular interactions of the molecule [].

(R)- and (S)-2-Ethoxycarbonyl-1-formyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: These chiral aldehydes act as versatile precursors in the asymmetric synthesis of various isoquinoline alkaloids, including (S)- and (R)-xylopinine and (8S,14S)-coralydine []. The development of these chiral building blocks represents a significant advancement in the synthesis of complex natural products [].

3-(Benzhydrylcarbamoyl)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline 2-Oxide

Compound Description: This complex tetrahydroisoquinoline derivative exemplifies the structural complexity achievable within this class of compounds []. While its biological activity remains unexplored in the provided literature, it serves as a valuable point of reference for structural diversity within this family of compounds.

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound exemplifies the structural diversity achievable within tetrahydroisoquinoline derivatives []. Its crystal structure, elucidated through X-ray diffraction, provides insights into its conformation and molecular packing, influenced by various intermolecular interactions [].

6,7-Dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds were synthesized as part of a broader exploration of the chemical space surrounding tetrahydroisoquinolines []. The introduction of a halophenoxymethyl group at the 1-position demonstrates a specific structural modification within this class of compounds.

1-Methyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 3-Carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: These dihydroxytetrahydroisoquinoline derivatives are biosynthesized in a callus culture of Stizolobium hassjoo and are considered precursors to brown pigments in the plant []. Their biosynthetic pathways, studied using radiolabeled precursors, shed light on the plant's metabolic processes [].

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1-(3,5-Dimethoxy-4-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: These compounds exhibit inhibitory effects on catechol-O-methyltransferase (COMT) activity in vitro []. This discovery suggests their potential for influencing catecholamine metabolism and potential therapeutic applications for conditions where COMT modulation is desired [].

1-(2-[(6-Methoxyl)-naphthylmethyl])-1-methyl-N-piperidinylacethyl-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline (CPU-23)

Compound Description: This compound demonstrates calcium antagonistic activity in rat hearts, particularly affecting cardiac electrical activity []. Its effects are more pronounced in hypertensive rats, suggesting potential therapeutic relevance for hypertension and related cardiovascular conditions [].

1(R),2(N)-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline [NM(R)Sal]

Compound Description: This naturally occurring isoquinoline, also known as 2(N)-methyl-(R)-salsolinol, can induce Parkinsonian-like symptoms in rats []. This discovery, along with its presence in the human brain, suggests its potential role in the pathogenesis of Parkinson's disease [].

6,7-Dimethoxy-1-halobenzyl-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds represent a class of tetrahydroisoquinolines synthesized through a multi-step process, showcasing common synthetic strategies used in this field []. The presence of a halobenzyl group at the 1-position indicates a specific structural feature of this subset of compounds.

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2)

Compound Description: This compound exhibits potent inhibitory activity against deoxyribonuclease I (DNase I), an enzyme involved in DNA degradation []. This finding suggests the potential for developing novel DNase I inhibitors based on the 1,2,3,4-tetrahydroisoquinoline scaffold for therapeutic applications where modulating DNase I activity is beneficial [].

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound highlights the possibility of combining the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold with other heterocyclic systems, in this case, a thiazole ring []. While its biological activity is not mentioned in the provided text, its structure showcases the potential for creating hybrid molecules with potentially novel pharmacological profiles.

(S)-1-Acetoxymethyl-2-acetyl-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline

Compound Description: This chiral compound acts as a key intermediate in synthesizing naturally occurring isoquinoline derivatives possessing a quaternary carbon center []. Its significance lies in its role as a stable precursor for generating more complex molecules with potentially valuable biological activities [].

2-Aroyl-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds serve as key intermediates in a photochemical reaction leading to the formation of tetracyclic compounds []. This research highlights the use of photochemistry in modifying the tetrahydroisoquinoline scaffold, potentially yielding compounds with unique properties [].

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine

Compound Description: These compounds, synthesized via Pummerer-type cyclization, represent key structural motifs in medicinal chemistry, with potential applications in various therapeutic areas []. The synthesis highlights the use of specific reaction conditions and reagents to achieve the desired cyclized products [].

1-Methyl-3,4-dihydro- and 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This series of compounds, substituted with hydroxy, methoxy, and ethoxy groups at various positions, were evaluated for their pharmacological properties, including effects on blood pressure, respiration, and smooth muscle activity []. This research provides valuable insights into the structure-activity relationships of these derivatives [].

2-Chloroacetyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound, with its specific substitution pattern on the tetrahydroisoquinoline ring, exemplifies the diversity within this class of compounds []. Its crystal structure, determined by X-ray crystallography, reveals details about its conformation and intermolecular interactions [].

(±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Compound Description: This compound combines the tetrahydroisoquinoline motif with a pyrrole ring, highlighting the possibility of creating hybrid molecules []. The crystal structure analysis reveals details about its geometry, conformation, and intermolecular interactions [].

2-(2-Chloroacetyl)-6,7-dimethoxy-1-(phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This tetrahydroisoquinoline derivative exemplifies a specific substitution pattern within this class of compounds []. Its crystal structure analysis provides valuable insights into its conformation and structural features, contributing to a broader understanding of structure-activity relationships within this chemical space [].

Benzodioxol-substituted 4-Spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds were synthesized and evaluated for their antiarrhythmic activity []. The incorporation of spirocyclic systems into the tetrahydroisoquinoline scaffold highlights a strategy for exploring new chemical space and potentially enhancing biological activity [].

(1R,3S)-N-Benzhydryl-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbothioamide

Compound Description: This structurally complex tetrahydroisoquinoline derivative, with its specific chiral centers and substituents, exemplifies the diversity within this class of compounds []. Its crystal structure reveals insights into its conformation, intermolecular interactions, and absolute stereochemistry [].

Properties

Product Name

1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone

IUPAC Name

1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H23NO3/c1-14-17-13-19(24-3)18(23-2)12-16(17)9-10-21(14)20(22)11-15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3

InChI Key

KBQPWWRVNCRSKQ-UHFFFAOYSA-N

SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)CC3=CC=CC=C3)OC)OC

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)CC3=CC=CC=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.